molecular formula C8H10BrNO4S2 B2438799 Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- CAS No. 191043-81-9

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)-

Cat. No.: B2438799
CAS No.: 191043-81-9
M. Wt: 328.2
InChI Key: GAXUHSBRYMSLDD-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound features a bromine atom on the phenyl ring and a methylsulfonyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- typically involves the reaction of 4-bromoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound might involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine and methylsulfonyl groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonamide, N-(4-chlorophenyl)-N-(methylsulfonyl)-
  • Methanesulfonamide, N-(4-fluorophenyl)-N-(methylsulfonyl)-
  • Methanesulfonamide, N-(4-iodophenyl)-N-(methylsulfonyl)-

Uniqueness

Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. The specific combination of functional groups can also affect its solubility, stability, and overall chemical behavior.

Properties

IUPAC Name

N-(4-bromophenyl)-N-methylsulfonylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO4S2/c1-15(11,12)10(16(2,13)14)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXUHSBRYMSLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=CC=C(C=C1)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-bromoaniline (500 mg, 2.91 mmol) and triethylamine (1215 μl, 8.72 mmol) were placed in a dry flask and dichloromethane (1.45 ml) was then added. The solution was cooled to 0° C. for 20 minutes. Methanesulfonyl chloride (226 μl, 2.91 mmol) was then added dropwise and the solution was allowed to warm to room temperature overnight. It was quenched with water and aqueous sodium bicarbonate, and extracted using ethyl acetate. The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification was conducted via silica gel chromatography (0-100% ethyl acetate in hexanes) to yield the title compound. 1H NMR (600 MHz, d6-DMSO): δ 7.63 (d, 2H), 7.38 (d, 2H), 3.42 (s, 6H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1215 μL
Type
reactant
Reaction Step One
Quantity
226 μL
Type
reactant
Reaction Step Two
Quantity
1.45 mL
Type
solvent
Reaction Step Three

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